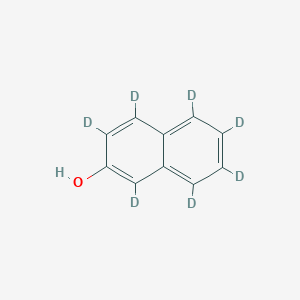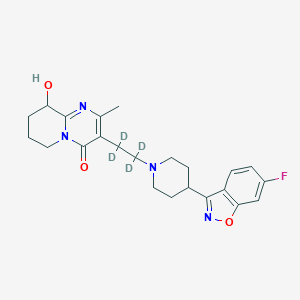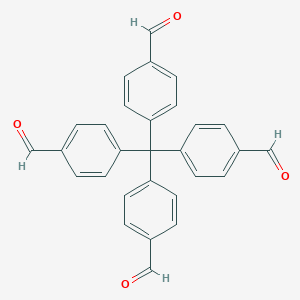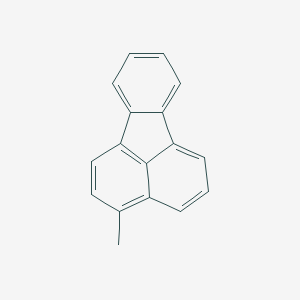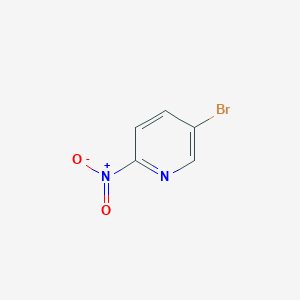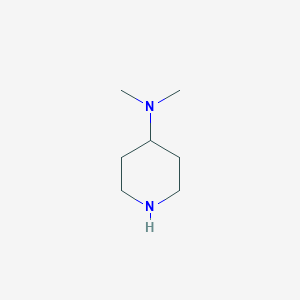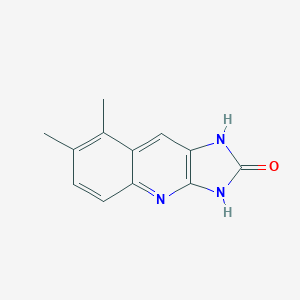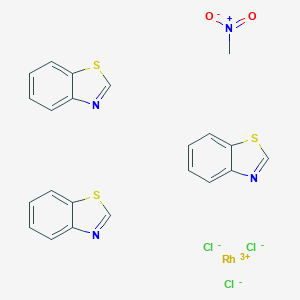![molecular formula C9H9ClO B047783 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride CAS No. 121675-98-7](/img/structure/B47783.png)
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, also known as MBHC, is a highly reactive and versatile organic compound. It is widely used in the field of organic synthesis due to its ability to undergo a variety of chemical reactions. MBHC is a bicyclic compound that contains a carbonyl chloride functional group.
作用機序
The mechanism of action of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the nucleophilic attack of the carbonyl chloride functional group by a nucleophile such as an amine or alcohol. This reaction results in the formation of an amide or ester, respectively. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride can also undergo reactions with other functional groups such as alkenes and alkynes.
生化学的および生理学的効果
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride with caution and to use appropriate protective equipment.
実験室実験の利点と制限
One advantage of using 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in lab experiments is its versatility in undergoing a variety of chemical reactions. It is also a relatively inexpensive reagent that is readily available. However, 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride is highly reactive and requires careful handling. It can also be difficult to control the reaction conditions due to its reactivity.
将来の方向性
There are several future directions for the use of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride could also be used in the development of new materials with unique properties. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride to better understand its potential hazards and safety precautions.
合成法
The synthesis of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the reaction of 3-methylbicyclo[2.2.1]hepta-2,5-diene with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
科学的研究の応用
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has found a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic molecules. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has also been used in the synthesis of various pharmaceutical compounds, such as antihistamines, antipsychotics, and anti-inflammatory agents.
特性
CAS番号 |
121675-98-7 |
|---|---|
製品名 |
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC名 |
3-methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,6-7H,4H2,1H3 |
InChIキー |
PUPFEVNAWKNZDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC1C=C2)C(=O)Cl |
正規SMILES |
CC1=C(C2CC1C=C2)C(=O)Cl |
同義語 |
Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, 3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



